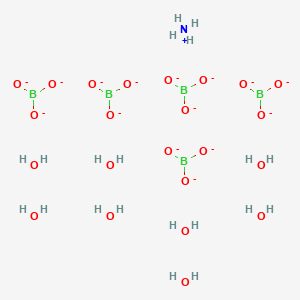![molecular formula C6H8O3 B13831943 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is a chemical compound characterized by the presence of two oxirane (epoxide) rings and an ethanone group. This compound is known for its reactivity due to the strained three-membered oxirane rings, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peracids or other oxidizing agents to form the oxirane rings. For example, the reaction of an alkene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield the desired epoxide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other reduced products.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are typically ring-opened compounds with functional groups introduced at the former oxirane positions.
Reduction: The major products are diols or other reduced derivatives.
Oxidation: The major products are more highly oxidized compounds, potentially including carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane rings.
Mecanismo De Acción
The mechanism of action of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone involves the reactivity of its oxirane rings. These rings are prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
- 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is unique due to the presence of two oxirane rings, which confer high reactivity and versatility in chemical synthesis. This dual oxirane structure allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may contain only one oxirane ring or different functional groups.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
1-[2-(oxiran-2-yl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(3-9-6)5-2-8-5/h5H,2-3H2,1H3 |
Clave InChI |
LSRJXAGAFCGWNA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CO1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)





![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)

